molecular formula C13H16BrNO2 B1149989 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one CAS No. 63309-35-3

5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Cat. No. B1149989
CAS RN: 63309-35-3
M. Wt: 298.18
InChI Key:
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Description

Synthesis Analysis

The synthesis of quinolin-2-one derivatives, including compounds similar to 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one, often involves catalyzed reactions and green chemistry approaches. For instance, one method for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives utilizes ammonium acetate in ethanol, highlighting operational simplicity and environmental friendliness (Lei, Ma, & Hu, 2011). Another approach employs palladium-catalyzed cross-coupling reactions for the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, using 4-hydroxyquinolin-2(1H)-ones as starting materials, demonstrating efficiency and concise methodology (Wang, Xing, Xue, Gao, & Fang, 2013).

Molecular Structure Analysis

Molecular structure analysis of quinolin-2-one derivatives often involves X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of a related compound, 5-(3-hydroxy-3-methylbutyl)-5-hydroxybenzo[f]quinoxalin-6(5H)-one, was elucidated to reveal its conformation and intermolecular hydrogen bonding patterns (Simone et al., 2006).

Chemical Reactions and Properties

Quinolin-2-one derivatives undergo various chemical reactions, such as regioselective cross-coupling, to yield substituted or functionalized molecules. The palladium-catalyzed regioselective cross-coupling of 3-bromo-4-tosyloxyquinolin-2(1H)-one with arylboronic acid offers a practical route to synthesize 3,4-disubstituted quinolin-2(1H)-ones, demonstrating the versatility of these compounds in synthetic chemistry (Wang, Fan, & Wu, 2007).

Physical Properties Analysis

The physical properties of quinolin-2-one derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data for this compound are not provided, similar compounds' properties can be inferred through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and photophysical properties, of quinolin-2-one derivatives, are influenced by their molecular structure. For example, the introduction of substituents can affect the electron density and thus the reactivity of the molecule. Studies on related compounds, such as dibenzyltin(IV) complexes of quinolin-8-olates, offer insights into the coordination chemistry and potential catalytic applications of quinolin-2-one derivatives (Baul et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one derivatives have been synthesized through regioselective processes. For instance, different 4-hydroxyquinolin-2(1H)-ones were treated with bromobenzyl bromide to afford 4-(2'-bromobenzyloxy)quinolin-2(1H)-one derivatives. These derivatives were further processed to yield 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones (Majumdar & Mukhopadhyay, 2003).

  • Synthesis in Medical Research : This compound has been used in the synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines as inhibitors of steroid 5alpha reductases. These compounds showed variable activity depending on their structural features, with some demonstrating significant inhibitory patterns (Baston, Palusczak, & Hartmann, 2000).

  • Reaction with Thiocyanogen : In a study, 4-hydroxy-1H-quinolin-2-ones reacted with thiocyanogen to produce 3-thiocyanato-1H,3H-quinoline-2,4-diones, showcasing the reactivity of similar compounds with nucleophiles and their susceptibility to hydrolysis (Klásek, Polis, Mrkvička, & Košmrlj, 2002).

  • Advanced Intermediate Synthesis : The synthesis of an advanced intermediate for the total synthesis of naturally occurring 5-hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones, which are found in fungal strains and have insecticidal and anthelmintic properties, was reported. This synthesis involves stereoselective construction of a β,β-diarylacrylate derivative (Simonetti, Larghi, & Kaufman, 2016).

Biological and Medicinal Applications

  • Antimicrobial and Antifungal Agents : Some derivatives of 4-hydroxy-1H-quinolin-2-ones, structurally related to this compound, have been evaluated for their antimicrobial and antifungal activities, showing potential as therapeutic agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

  • Antimalarial Evaluations : Derivatives of 4-hydroxyquinolin-2(1H)-ones have been screened for their in silico antimalarial activities, with some showing potent antimalarial activity compared to standards (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

Chemical Characterization and Novel Synthesis Methods

  • Radical Ring Closures : The radical ring closure of carbon-centered radicals derived from similar compounds was studied, highlighting the potential for creating novel structures like 3,4-dihydro-1H-quinolin-2-one (Minin & Walton, 2003).

  • Palladium-Catalyzed Synthesis : The palladium-catalyzed regioselective cross-coupling reaction was used for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones, showcasing advanced methods in creating complex structures (Wang, Fan, & Wu, 2007).

Safety and Hazards

“5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one” is classified as a pharmaceutical analytical impurity . It is not meant for administration to humans or animals . Safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-5H,1-2,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGHRGDAMRCRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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